Dimethyl-bisphenol A

Catalog No.
S598193
CAS No.
1568-83-8
M.F
C17H20O2
M. Wt
256.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl-bisphenol A

CAS Number

1568-83-8

Product Name

Dimethyl-bisphenol A

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenyl)propan-2-yl]benzene

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

InChI

InChI=1S/C17H20O2/c1-17(2,13-5-9-15(18-3)10-6-13)14-7-11-16(19-4)12-8-14/h5-12H,1-4H3

InChI Key

OJYIBEYSBXIQOP-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,2-bis(4-methoxyphenyl)propane, MBPA cpd, non-acid, methoxybisphenol A

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

The exact mass of the compound Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethyl-bisphenol A (CAS 1568-83-8), structurally known as Bisphenol A dimethyl ether (BPA-DME), is a highly stable aromatic ether derivative of Bisphenol A. In biomedical procurement, it is recognized as a potent hypoxia-inducible factor 1-alpha (HIF-1α) inhibitor that uniquely promotes target protein degradation by dissociating Hsp90 . In materials science and environmental chemistry, the methylation of both phenolic hydroxyl groups strips the molecule of its step-growth reactivity, transforming it into a chemically stable polyether precursor, a non-reactive plasticizer, and a critical analytical standard for tracking the terminal environmental fate of polycarbonate plastics[1].

Generic substitution of Dimethyl-bisphenol A fails across all of its primary applications due to its specific functional group capping and unique mechanism of action. In hypoxia models, substituting DMBPA with standard HIF modulators like DMOG is counterproductive; DMOG stabilizes HIF-1α via prolyl hydroxylase inhibition, whereas DMBPA actively degrades it . In polymer chemistry, substituting BPA-DME with its parent compound, Bisphenol A (BPA), introduces two highly reactive phenolic hydroxyls that readily undergo unwanted step-growth condensation and oxidation [1]. Consequently, buyers must procure the exact dimethyl ether form when a chemically inert baseline, a specific Hsp90-dissociating HIF-1α degrader, or an exact environmental metabolite standard is required.

Directional Control of HIF-1α: Degradation vs. Stabilization

When modulating the hypoxia response, the choice of agent dictates the stability of HIF-1α. Dimethyl-bisphenol A (DMBPA) acts as a potent degrader by dissociating Hsp90, significantly inhibiting Vegfa120 and Vegfa164 mRNA expression at 50 μM in osteoclast models. In stark contrast, the common comparator DMOG acts as a competitive inhibitor of HIF-PH, which artificially stabilizes and accumulates HIF-1α . This mechanistic divergence makes DMBPA non-interchangeable with standard stabilizers.

Evidence DimensionHIF-1α Protein Stability and Vegfa mRNA Expression
Target Compound DataDMBPA (50 μM): Promotes HIF-1α degradation and significantly decreases Vegfa expression.
Comparator Or BaselineDMOG: Stabilizes HIF-1α and induces VEGF expression.
Quantified DifferenceOpposing mechanisms: DMBPA degrades HIF-1α via Hsp90 dissociation, whereas DMOG stabilizes it via HIF-PH inhibition.
ConditionsIn vitro hypoxia models and large osteoclast (OC) cultures (30 min exposure).

Procurement of DMBPA is essential for researchers who need to actively suppress the HIF-1α pathway, rather than stabilize it using conventional prolyl-hydroxylase inhibitors.

Chemical Stability in Polycarbonate Upcycling

In the chemical recycling of plastics, recovering a stable monomer is critical to preventing secondary reactions. The co-upcycling of waste polycarbonate with organophosphate esters yields Dimethyl-bisphenol A (BPA-DME) at an exceptional 99% yield under optimized conditions (100 °C, 30 min) [1]. Unlike the parent compound Bisphenol A (BPA), which possesses two reactive hydroxyl groups prone to uncontrolled polymerization, BPA-DME is fully capped. This provides 100% selective mono-dealkylation stability without over-reactivity [1].

Evidence DimensionMonomer Reactivity and Upcycling Yield
Target Compound DataBPA-DME: 99% recovery yield; chemically stable ether with 0% free hydroxyl reactivity.
Comparator Or BaselineBisphenol A (BPA): Highly reactive diol prone to step-growth condensation.
Quantified Difference100% capping of reactive sites in BPA-DME prevents the secondary polymerization reactions typical of BPA.
ConditionsCatalytic depolymerization of polycarbonate using Cs2CO3 in DMF at 100 °C.

Materials scientists must select the dimethyl ether form to establish a chemically inert baseline or to serve as a stable target molecule in advanced plastic upcycling workflows.

Detection Abundance as an Environmental Transformation Standard

Tracking the environmental degradation of bisphenol-based plastics requires accurate analytical standards. Field studies of wastewater treatment plants and surface waters reveal that Dimethyl-bisphenol A (BPA-DME) is a major terminal transformation product. Compared to the intermediate Bisphenol A monomethyl ether (BPA-MME), BPA-DME exhibits significantly higher detection frequencies and environmental concentrations [1]. The generation of these ethers accounts for nearly 1.95% of total BPA removal during wastewater treatment [1].

Evidence DimensionEnvironmental Detection Frequency and Concentration
Target Compound DataBPA-DME: Higher detection frequency and concentration in surface water and effluent.
Comparator Or BaselineBPA-MME: Lower detection frequency (intermediate metabolite).
Quantified DifferenceBPA-DME represents the more abundant, fully methylated terminal endpoint of BPA environmental transformation.
ConditionsFive-year sampling campaign in wastewater treatment plants and the Jiulong River estuary.

Analytical laboratories must procure BPA-DME to accurately calibrate instruments for the most prevalent methylated bisphenol transformation products in ecological samples.

Targeted HIF-1α Degradation in Angiogenesis and Cancer Models

Because Dimethyl-bisphenol A actively dissociates Hsp90 to degrade HIF-1α—unlike stabilizers such as DMOG—it is the optimal procurement choice for in vitro models requiring the suppression of hypoxia-driven pathways. It is specifically deployed to downregulate Vegfa mRNA expression in studies of tumor angiogenesis, rheumatoid arthritis, and osteoclast signaling .

Reference Standard for Polycarbonate Chemical Upcycling

In sustainable materials research, Dimethyl-bisphenol A serves as the primary target molecule for the synergistic co-upcycling of waste polycarbonate and organophosphate esters. Its fully capped, stable ether structure makes it an essential reference standard for quantifying depolymerization yields (up to 99%) without the confounding secondary reactions associated with free Bisphenol A [1].

Ecotoxicology and Wastewater Metabolite Quantification

As the most frequently detected methylated transformation product of BPA in surface waters, Dimethyl-bisphenol A is a mandatory analytical standard for environmental monitoring labs. Procuring this specific compound allows for the precise LC-MS/GC-MS calibration needed to track the ultimate environmental fate and mass load of bisphenol pollutants in municipal effluents[2].

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

256.146329876 Da

Monoisotopic Mass

256.146329876 Da

Heavy Atom Count

19

Wikipedia

2,2-bis(4-methoxyphenyl)propane

Dates

Last modified: 08-15-2023

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